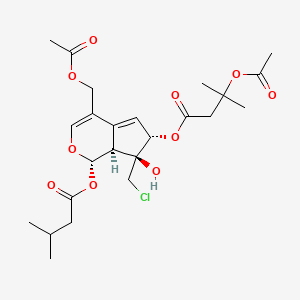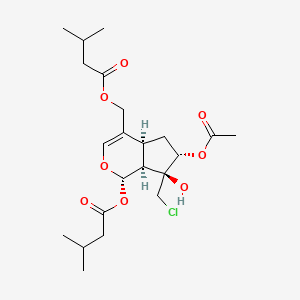
PB-22 N-(4-hydroxypentyl)-3-carboxyindole metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles, like JWH 018. PB-22 N-(4-hydroxypentyl)-3-carboxyindole metabolite is a potential metabolite of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
1. Metabolite Identification and Quantification
A study by Minakata et al. (2017) developed an analytical method for quantifying PB-22 N-(4-hydroxypentyl)-3-carboxyindole and its metabolites in human urine samples. This research is significant for forensic toxicology, as it helps in the detection and analysis of synthetic cannabinoids in biological specimens (Minakata et al., 2017).
2. Human Hepatocyte Metabolism Studies
Wohlfarth et al. (2014) conducted a study on the human hepatocyte metabolism of PB-22 and its analogs. This research provides insights into the metabolic pathways of these substances, which is crucial for understanding their pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).
3. Synthetic Cannabinoid Metabolism in Hair
Franz et al. (2016) explored the mechanisms of incorporation of synthetic cannabinoid metabolites, including PB-22 N-(4-hydroxypentyl)-3-carboxyindole, into hair. This study aids in understanding how these compounds and their metabolites are incorporated into hair, impacting the interpretation of drug testing results (Franz et al., 2016).
4. Urine and Serum Specimen Analysis
Minakata et al. (2018) established methods for the quantification of synthetic cannabinoids and their metabolites in human serum and urine specimens. This research enhances the detection capabilities for synthetic cannabinoids in clinical and forensic settings (Minakata et al., 2018).
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.3 |
InChI |
InChI=1S/C14H17NO3/c1-10(16)5-4-8-15-9-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3,(H,17,18) |
Clé InChI |
JKTRSAHBYMWKAA-UHFFFAOYSA-N |
SMILES |
CC(O)CCCN1C=C(C(O)=O)C2=C1C=CC=C2 |
Synonymes |
1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





